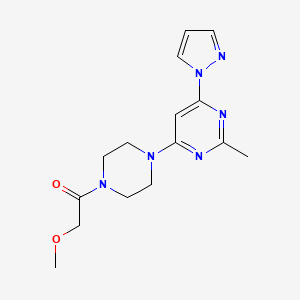

2-methoxy-1-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone

Description

2-Methoxy-1-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a heterocyclic compound featuring:

- A pyrimidine core substituted with a methyl group at position 2 and a pyrazole ring at position 4.

- A piperazine ring linked to the pyrimidine via position 2.

- A methoxy ethanone group attached to the piperazine nitrogen.

Properties

IUPAC Name |

2-methoxy-1-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6O2/c1-12-17-13(10-14(18-12)21-5-3-4-16-21)19-6-8-20(9-7-19)15(22)11-23-2/h3-5,10H,6-9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBPWCLKUASOOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)COC)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methoxy-1-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A methoxy group attached to an ethanone backbone.

- A piperazine ring , which is known for its role in pharmacological activity.

- A pyrazolyl-pyrimidine moiety , contributing to its biological properties.

The biological activity of this compound is primarily attributed to:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in disease pathways, such as poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms .

- Antimicrobial Activity : Research indicates potential efficacy against pathogens like Mycobacterium tuberculosis, with related compounds exhibiting IC50 values in the low micromolar range .

- Anticancer Properties : The compound's structural analogs have demonstrated cytotoxic effects on various cancer cell lines, suggesting a possible role as an anticancer agent .

Efficacy Against Mycobacterium tuberculosis

A study evaluating the anti-tubercular activity of similar compounds reported IC90 values ranging from 3.73 to 40.32 μM, indicating that modifications in the structure can enhance activity against this pathogen .

Cytotoxicity and Selectivity

In vitro studies have shown that compounds with similar structures exhibit selective toxicity towards cancer cells while sparing normal cells. For instance, a derivative displayed an IC50 value of 18 μM against human breast cancer cells, highlighting the potential for targeted cancer therapies .

Case Studies

- Anti-Tubercular Activity : In a comparative study, several pyrazolyl-pyrimidine derivatives were synthesized and tested against Mycobacterium tuberculosis. The most potent compounds demonstrated significant activity with low cytotoxicity towards human embryonic kidney cells, suggesting a favorable therapeutic index .

- PARP Inhibition : Another study focused on uracil amides showed that certain derivatives could inhibit PARP activity effectively, leading to increased apoptosis in cancer cell lines. This aligns with the expected mechanism of action for this compound as a PARP inhibitor .

Comparative Analysis of Related Compounds

| Compound Name | Structure | IC50 (μM) | Activity Type |

|---|---|---|---|

| Compound A | Pyrazolyl derivative | 18 | Anticancer |

| Compound B | Similar piperazine structure | 3.73 | Anti-TB |

| Compound C | Uracil amide | 40.32 | PARP Inhibition |

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of pyrazole and pyrimidine compounds exhibit significant anticancer activities. The incorporation of the pyrazole ring in this compound suggests potential efficacy against various cancer cell lines. Studies have shown that pyrazolo[1,5-a]pyrimidines can act as selective inhibitors of certain kinases involved in cancer progression, highlighting their role as promising anticancer agents .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Pyrazole derivatives have been studied for their ability to inhibit bacterial growth and combat infections. The presence of the piperazine moiety may enhance its interaction with microbial targets, making it a candidate for further exploration in antimicrobial drug development .

Neurological Effects

The piperazine component is known for its psychoactive properties, which could lead to applications in treating neurological disorders. Compounds with similar structures have demonstrated antidepressant and anxiolytic effects in preclinical studies. This suggests that 2-methoxy-1-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone may also possess such activities .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine ring and the introduction of the pyrazole-pyrimidine structure. Recent advances in synthetic methodologies allow for the modification of specific functional groups to enhance biological activity or selectivity .

Case Studies

Several studies have investigated the pharmacological effects of similar compounds:

- Anticancer Activity : A study on pyrazolo[1,5-a]pyrimidine derivatives showed that modifications at the 4-position significantly enhanced their inhibitory effects on cancer cell proliferation. The introduction of electron-withdrawing groups was found to improve potency against certain cancer types .

- Antimicrobial Testing : Research indicated that compounds containing both pyrazole and piperazine rings exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes .

- Neurological Applications : A series of piperazine derivatives were evaluated for their antidepressant effects in animal models, showing promising results that warrant further investigation into their mechanism of action and therapeutic potential .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Inferred Pharmacological Properties

While direct activity data are unavailable, structural parallels suggest:

- Kinase inhibition : The pyrimidine-pyrazole core resembles scaffolds in kinase inhibitors (e.g., JAK/STAT inhibitors) .

- CNS modulation : Piperazine derivatives often target serotonin/dopamine receptors .

- Solubility : The methoxy group may improve aqueous solubility compared to lipophilic analogs like compound 21 .

Q & A

Q. What are the optimal synthetic routes for this compound, and what reaction conditions are critical for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step pathways, including:

- Nucleophilic substitution to attach the pyrimidine core to the piperazine ring.

- Cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing the pyrazole moiety .

- Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) are preferred for polar intermediates .

- Catalysts : Palladium on carbon (Pd/C) or copper iodide (CuI) enhance coupling efficiency .

- Purification : Column chromatography or recrystallization is essential for isolating high-purity products .

Q. How can the compound’s solubility and stability be predicted for in vitro assays?

- Methodological Answer :

- Computational modeling : Use tools like COSMO-RS to predict solubility in solvents (e.g., DMSO, ethanol) based on functional groups (methoxy, pyrimidine) .

- Stability assays : Conduct accelerated degradation studies under varying pH and temperature, monitored via HPLC .

Q. What spectroscopic techniques are most effective for structural characterization?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituents on the piperazine and pyrimidine rings .

- X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., using CCP4 software) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on pyrimidine or piperazine) impact biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare analogs with varying groups (e.g., methyl vs. ethyl on pyrimidine) using:

- In vitro assays : Measure IC₅₀ values against target enzymes (e.g., kinases) .

- Molecular docking : Simulate binding interactions with proteins (e.g., using AutoDock Vina) .

- Example: Replacing methoxy with ethoxy reduces solubility but enhances target affinity .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Orthogonal assays : Validate activity using both enzymatic (e.g., fluorescence polarization) and cell-based (e.g., proliferation) assays .

- Batch reproducibility : Test multiple synthetic batches to rule out impurity effects .

- Meta-analysis : Cross-reference data from peer-reviewed studies (e.g., antitumor vs. antimicrobial endpoints) .

Q. How can researchers identify the compound’s primary biological targets?

- Methodological Answer :

- Chemical proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins .

- Kinase profiling : Screen against kinase libraries (e.g., Eurofins KinaseProfiler) .

- CRISPR-Cas9 knockout : Identify genes whose loss abolishes compound activity .

Q. What are the challenges in crystallizing this compound for structural studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.